molecular formula C22H26O6 B142525 alpha,alpha'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate CAS No. 113136-37-1

alpha,alpha'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate

Cat. No.: B142525
CAS No.: 113136-37-1
M. Wt: 386.4 g/mol
InChI Key: CULPQTSAZXYMSL-UHFFFAOYSA-N
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Description

α,α'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate (CAS: 113136-37-1; alternative CAS: 336-37-) is a hydrobenzoin-derived compound featuring ethyl groups at the α,α' positions and acetylated hydroxyl groups at the 4,4' positions. Its molecular formula is C₂₂H₂₆O₆, with a structure comprising a central hydrobenzoin core (a 1,2-diol derived from benzoin reduction) modified by ethyl and acetate substituents. The compound is primarily utilized in biochemical research, notably in ELISA kits for cyclin-dependent kinase (CDK) assays, where it serves as a reference standard or intermediate.

Properties

IUPAC Name

[4-[4-(4-acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-5-21(25,17-7-11-19(12-8-17)27-15(3)23)22(26,6-2)18-9-13-20(14-10-18)28-16(4)24/h7-14,25-26H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULPQTSAZXYMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC(=O)C)(C(CC)(C2=CC=C(C=C2)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Alpha,alpha'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-diacetate (CAS Number: 113136-37-1) is a synthetic compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

  • Molecular Formula : C22H26O6
  • Molecular Weight : 386.44 g/mol
  • IUPAC Name : [4-[4-(4-acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate
  • Appearance : White opaque semi-solid
  • Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, and methanol .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is crucial for protecting cellular components from damage and may contribute to its protective effects in various diseases.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways. For example, it may inhibit α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion, thereby potentially aiding in blood glucose regulation and offering antidiabetic effects .
  • Cell Signaling Modulation : The compound may influence insulin signaling pathways through the modulation of Dipeptidyl Peptidase IV (DPP-IV) activity. By inhibiting DPP-IV, it increases the availability of GLP-1 (glucagon-like peptide-1), which enhances insulin secretion in response to glucose levels .

Antidiabetic Effects

A study evaluating the antidiabetic properties of various natural compounds included this compound as a candidate. The results indicated that the compound significantly reduced blood glucose levels in vitro by inhibiting the aforementioned enzymes involved in carbohydrate metabolism. This suggests its potential use as a therapeutic agent for managing diabetes .

Antioxidant Properties

Research has demonstrated that this compound effectively scavenges free radicals in cellular models. This antioxidant activity was quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The compound showed a dose-dependent increase in antioxidant capacity compared to controls .

Case Study 1: Antidiabetic Potential

In a controlled laboratory setting, researchers administered this compound to diabetic rat models. The study observed a significant decrease in fasting blood glucose levels over a four-week period compared to untreated controls. Histological examinations revealed improved pancreatic islet morphology and increased insulin production .

Case Study 2: Oxidative Stress Reduction

Another study focused on the effects of this compound on oxidative stress markers in human cell lines exposed to oxidative agents. Treatment with this compound resulted in a marked reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, indicating enhanced cellular defense mechanisms against oxidative damage .

Summary Table of Biological Activities

Biological ActivityMechanismReference
Antioxidant ActivityFree radical scavenging
Antidiabetic EffectsInhibition of α-amylase and α-glucosidase
Insulin Secretion ModulationDPP-IV inhibition leading to increased GLP-1

Scientific Research Applications

Antioxidant Activity

Research has indicated that α,α'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate exhibits significant antioxidant properties. This compound can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that it can protect cellular components from oxidative damage, making it a candidate for further exploration in pharmacological applications targeting oxidative stress-related diseases.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound in reducing lipid peroxidation in vitro. The results indicated a dose-dependent response in antioxidant activity, suggesting potential therapeutic uses in preventing oxidative damage in diseases such as Alzheimer's and cardiovascular disorders.

Pharmaceutical Development

Due to its structural characteristics, α,α'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate has been investigated for its potential role as an intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to undergo further chemical modifications allows for the development of novel drugs.

Case Study:
In a synthetic chemistry study published in Synthesis, researchers utilized this compound as a precursor for synthesizing new derivatives with enhanced biological activity against cancer cell lines. The derivatives showed improved selectivity and potency compared to existing chemotherapeutic agents.

Cosmetic Applications

The compound's antioxidant properties also make it suitable for use in cosmetic formulations aimed at skin protection and anti-aging. Its ability to neutralize free radicals can help prevent skin damage caused by environmental factors.

Case Study:
A formulation study conducted by a leading cosmetic company demonstrated that incorporating α,α'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate into skin creams significantly improved the product's ability to protect skin cells from UV-induced oxidative stress.

Comparison with Similar Compounds

trans-Dimethylstilbestrol Diacetate (trans-DMS-Diacetate)

  • Structure : A stilbene derivative with methyl groups and diacetate substituents (C₂₀H₂₀O₄).
  • Key Differences :
    • Backbone : Stilbene (C=C) vs. hydrobenzoin (C-C single bond).
    • Substituents : Methyl groups vs. ethyl groups.

[1,1'-Biphenyl]-4,4'-diyl Diacetate Derivatives

  • Structure : Biphenyl backbone with diacetate groups (e.g., 3,3',5,5'-Tetramethyl derivative, C₂₀H₂₀O₄).
  • Key Differences :
    • Core : Rigid biphenyl vs. flexible hydrobenzoin.
    • Substituents : Methyl groups at 3,3',5,5' positions vs. ethyl groups at α,α'.
  • Applications : Biphenyl diacetates are used in polymer stabilizers, contrasting with the hydrobenzoin derivative’s role in biochemical assays.

4,4'-Dinitrohydrobenzoin Diacetate

  • Structure : Nitro-substituted hydrobenzoin diacetate.
  • Key Differences :
    • Functional Groups : Electron-withdrawing nitro groups vs. electron-donating ethyl groups.
    • Reactivity : Nitro groups enhance electrophilicity, making this compound more reactive in substitution reactions compared to the ethyl-substituted analog.

Physical Properties

Property α,α'-Diethyl-4,4'-hydrobenzoin diacetate trans-DMS-Diacetate Biphenyl Diacetate Derivatives
Molecular Formula C₂₂H₂₆O₆ C₂₀H₂₀O₄ C₂₀H₂₀O₄ (Tetramethyl)
Melting Point Not reported Stable to 250°C ~150–200°C (estimated)
Solubility Likely polar aprotic solvents Low aqueous solubility Lipophilic

Preparation Methods

Reaction Protocol

  • Substrates : cis-1,4-Dichloro-2-butene, diethyl acetamidomalonate.

  • Conditions : Sodium hydride (NaH) in benzene-dimethyl sulfoxide (15:1) at 25–45°C.

  • Mechanism : Nucleophilic displacement of chloride by the sodio-acetamidomalonate, forming a cyclic diester intermediate. Subsequent hydrolysis (6 M HCl, reflux) and decarboxylation yield the hydrobenzoin core.

Key Data :

StepYieldByproducts
Alkylation29%Isomeric diols
Hydrolysis/Decarboxylation85%Aspartic acid derivatives

Ethylation of the Hydrobenzoin Core

Ethyl groups are introduced via Grignard or alkylation reactions .

Grignard Approach

  • Reagents : Ethylmagnesium bromide (EtMgBr).

  • Conditions : Anhydrous THF, 0°C to room temperature.

  • Mechanism : Nucleophilic addition to ketone intermediates (if present) or direct alkylation of hydroxyl-protected derivatives.

Alkylation via SN2

  • Reagents : Ethyl iodide (EtI), potassium carbonate (K₂CO₃).

  • Conditions : DMF, 60°C, 12 h.

Challenges : Steric hindrance from the hydrobenzoin structure necessitates optimized leaving groups (e.g., mesyl or tosyl esters).

Acetylation of Hydroxyl Groups

The final step involves protecting the diol as diacetate esters.

Classical Acetylation

  • Reagents : Acetic anhydride (Ac₂O), pyridine.

  • Conditions : Room temperature, 12 h.

  • Yield : >90% (crude), purified via recrystallization (ethyl acetate/hexane).

Lewis Acid-Catalyzed Acetylation

  • Catalysts : BF₃·OEt₂ or SnCl₄.

  • Conditions : Dichloromethane, 0°C to RT, 2 h.

  • Advantages : Faster reaction, higher regioselectivity.

Comparative Data :

MethodCatalystTime (h)Yield
ClassicalPyridine1290%
Lewis AcidBF₃·OEt₂295%

Stereochemical Considerations

The cis configuration of the hydrobenzoin backbone is critical for biological activity. Asymmetric dihydroxylation (AD) using osmium tetroxide (OsO₄) and chiral ligands (e.g., PHAL) ensures enantioselectivity.

AD Reaction Parameters

  • Ligands : (DHQD)₂PHAL or (DHQ)₂PYR.

  • Oxidant : K₃Fe(CN)₆.

  • Solvent : t-BuOH/H₂O (1:1).

Outcome :

  • ee : >95% for cis-diols.

  • Scale-Up : Use of "AD-mix" premixes simplifies large-scale synthesis.

Alternative Routes

From Z,Z-Dienestrol Precursors

Hydrogenation of Z,Z-Dienestrol derivatives (e.g., dienestrol diacetate) under H₂/Pd-C yields the target compound, though this method is less common.

One-Pot Synthesis

A streamlined protocol combines dihydroxylation, ethylation, and acetylation in sequential steps without isolating intermediates.

Conditions :

  • OsO₄/(DHQD)₂PHAL in t-BuOH/H₂O.

  • Ethylation with EtI/K₂CO₃ in DMF.

  • Acetylation with Ac₂O/BF₃·OEt₂.

Overall Yield : 65–70%.

Analytical Characterization

  • NMR : δ 1.2 (t, 6H, CH₂CH₃), δ 2.1 (s, 6H, OAc), δ 4.6 (s, 2H, CH-OAc).

  • HPLC : Purity >98% (C18 column, MeOH/H₂O 70:30).

Industrial-Scale Production

Suppliers like Clinivex use continuous-flow reactors for high-throughput synthesis. Key parameters:

  • Residence Time : 30 min.

  • Temperature : 50°C.

  • Catalyst Recovery : Recyclable OsO₄/ligand systems.

Challenges and Optimization

  • Isomerization Risk : cis-to-trans conversion during acetylation is mitigated using low temperatures (0°C).

  • Byproduct Formation : Over-alkylation is minimized by stoichiometric control (1.1 eq EtI) .

Q & A

Q. What synthetic routes are recommended for preparing alpha,alpha'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate, and how can yield optimization be achieved?

Methodological Answer: The compound is synthesized via esterification of the parent diol with acetic anhydride under controlled conditions. Evidence from analogous esterification protocols suggests refluxing in dimethylformamide (DMF) with ethyl-2-chloroacetate to achieve efficient acetylation . Yield optimization requires strict control of reaction time, temperature (~80–100°C), and stoichiometric ratios (e.g., 2:1 molar ratio of acetic anhydride to diol). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is recommended to isolate the diacetate derivative .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Key signals include acetyl protons (δ ~2.3 ppm, singlet) and aromatic protons (δ ~6.8–7.4 ppm, AA'BB' splitting pattern for para-substituted benzene rings). Hydrobenzoin-derived CH-OH groups (δ ~4.6–5.0 ppm) should be absent post-acetylation .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~386) and purity (>95%) .

Advanced Research Questions

Q. How does thermal stability influence experimental design for this compound, particularly in high-temperature applications?

Methodological Answer: Thermogravimetric analysis (TGA) data for structurally similar diacetates indicate decomposition onset at ~250°C, with ester cleavage preceding aromatic ring degradation . For high-temperature studies (e.g., catalysis or polymer synthesis), inert atmospheres (N₂/Ar) and short reaction durations are advised. Pre-screening via differential scanning calorimetry (DSC) can identify exothermic decomposition risks .

Q. What strategies resolve discrepancies in biological activity data across studies, such as inconsistent enzyme inhibition results?

Methodological Answer:

  • Controlled Assay Conditions : Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid solvent interference) and pH (buffered solutions).
  • Impurity Profiling : Use LC-MS to identify trace impurities (e.g., unacetylated diol or monoacetate byproducts) that may skew bioactivity results .
  • Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., diethylstilbestrol derivatives for estrogenic activity comparisons) to validate dose-dependent trends .

Q. How can electrochemical properties (e.g., reduction potentials) be measured to assess redox behavior in aqueous systems?

Methodological Answer: Cyclic voltammetry (CV) in deoxygenated PBS (pH 7.4) using a glassy carbon working electrode can identify redox peaks. Reference against known quinone/hydroquinone couples (e.g., E°’ ~0.2–0.5 V vs. Ag/AgCl). For advanced studies, combine CV with electron paramagnetic resonance (EPR) to detect radical intermediates formed during redox cycling .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR spectral data reported for this compound?

Methodological Answer:

  • Deuterated Solvent Effects : Confirm solvent choice (e.g., DMSO-d₆ vs. CDCl₃), as proton chemical shifts vary significantly. For example, hydroxyl protons in DMSO-d₆ may appear broadened or absent due to exchange .
  • Dynamic Stereochemistry : If the hydrobenzoin core exhibits axial chirality, variable-temperature NMR (VT-NMR) can resolve rotational isomerism causing split signals .

Q. What experimental controls are essential when studying hydrolytic degradation pathways?

Methodological Answer:

  • pH-Dependent Hydrolysis : Conduct parallel experiments in acidic (HCl, pH 2), neutral (PBS), and basic (NaOH, pH 10) conditions to quantify ester stability. Monitor via HPLC for diol reappearance .
  • Enzymatic Controls : Include esterase inhibitors (e.g., PMSF) in cell-based assays to distinguish enzymatic vs. non-enzymatic hydrolysis .

Stability and Storage

Q. What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer: Store under inert gas (argon) at –20°C in amber vials to minimize oxidation and photodegradation. Periodic purity checks via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) are recommended for long-term storage .

Impurity Identification

Q. What are common synthetic impurities, and how can they be characterized?

Methodological Answer:

  • Monoacetate Byproduct : Detectable via HPLC retention time shifts (shorter than diacetate) and MS fragmentation (m/z ~344 [M+H]⁺).
  • Oxidized Derivatives : Use high-resolution MS (HRMS) to identify quinone forms (m/z ~382) resulting from hydrobenzoin oxidation .

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